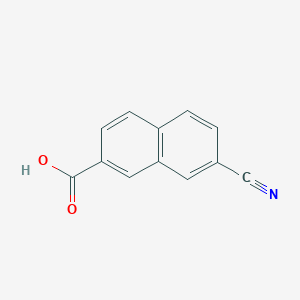
7-Cyano-2-naphthoic acid
Cat. No. B1368906
M. Wt: 197.19 g/mol
InChI Key: QDGDSTIWXLBLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05869501
Procedure details


7-Formyl-2-naphthalenecarbonitrile obtained in Reference Example 1 (3.0 g) was dissolved in 50 ml of acetone. The solution was cooled to 0° C. with stirring, and a solution prepared by dissolving 10 g of chromium oxide (IV) in 11 ml of concentrated sulfuric acid and 50 ml of water was added until the mixture becomes orange yellow. The reaction solution was stirred at 0° C. for 90 minutes and then at room temperature for 45 minutes, followed by the addition of 2 ml of isopropyl alcohol. The reaction solution was evaporated, water was added to the resulting residue, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was extracted with saturated sodium bicarbonate aqueous solution, the saturated sodium bicarbonate layer was adjusted to pH 1 by adding concentrated sulfuric acid, and the thus precipitated solid matter was collected by filtration to give 1.94 g of 7-cyano-2-naphthalenecarboxylic acid.

[Compound]
Name
Example 1
Quantity
3 g
Type
reactant
Reaction Step Two






Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([C:13]#[N:14])=[CH:10]2)=[CH:5][CH:4]=1)=[O:2].C([OH:18])(C)C>CC(C)=O.S(=O)(=O)(O)O.O.[O-2].[Cr+3].[O-2].[O-2].[Cr+3]>[C:13]([C:9]1[CH:10]=[C:11]2[C:6]([CH:5]=[CH:4][C:3]([C:1]([OH:18])=[O:2])=[CH:12]2)=[CH:7][CH:8]=1)#[N:14] |f:5.6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=CC=C2C=CC(=CC2=C1)C#N
|
Step Two
[Compound]
|
Name
|
Example 1
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[Cr+3].[O-2].[O-2].[Cr+3]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a solution prepared
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added until the mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction solution was stirred at 0° C. for 90 minutes
|
|
Duration
|
90 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water was added to the resulting residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ethyl acetate layer was extracted with saturated sodium bicarbonate aqueous solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding concentrated sulfuric acid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the thus precipitated solid matter was collected by filtration
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC=C2C=CC(=CC2=C1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.94 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
